N-(4-ethynylphenyl)benzenesulfonamide

Carbonic Anhydrase Cancer Hypoxia

N-(4-ethynylphenyl)benzenesulfonamide (CAS 383147-75-9) is a specialized research compound classified as a linear phenylethynylbenzenesulfonamide. It serves as a critical molecular scaffold characterized by a terminal alkyne and a para-substituted benzenesulfonamide moiety.

Molecular Formula C14H11NO2S
Molecular Weight 257.31
CAS No. 383147-75-9
Cat. No. B2683139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethynylphenyl)benzenesulfonamide
CAS383147-75-9
Molecular FormulaC14H11NO2S
Molecular Weight257.31
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H11NO2S/c1-2-12-8-10-13(11-9-12)15-18(16,17)14-6-4-3-5-7-14/h1,3-11,15H
InChIKeyVVWSLOVTMNCKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procuring N-(4-Ethynylphenyl)benzenesulfonamide (CAS 383147-75-9): A Core Scaffold in Carbonic Anhydrase and Kinase Inhibitor Research


N-(4-ethynylphenyl)benzenesulfonamide (CAS 383147-75-9) is a specialized research compound classified as a linear phenylethynylbenzenesulfonamide. It serves as a critical molecular scaffold characterized by a terminal alkyne and a para-substituted benzenesulfonamide moiety . This structure is a validated pharmacophore for the inhibition of specific human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII [1]. Its utility in medicinal chemistry is further demonstrated by its role as a synthetic intermediate in the development of targeted kinase inhibitors [2].

Why Generic Substitution Fails: The Critical Role of Regiochemistry in N-(4-Ethynylphenyl)benzenesulfonamide Activity


The scientific and industrial value of N-(4-ethynylphenyl)benzenesulfonamide is intrinsically linked to its specific para-substituted regioisomeric configuration. In-class substitution with analogous ortho- or meta-substituted phenylethynylbenzenesulfonamides is not permissible due to profound, quantifiable differences in enzyme inhibition potency and isoform selectivity [1]. A comprehensive structure-activity relationship (SAR) study has established that the position of the sulfamoyl group dictates interaction with the carbonic anhydrase active site, leading to orders-of-magnitude variations in inhibitory constants (Ki) across the hCA family [2]. This is also observed in COX-2 inhibition, where the meta-isomer is the most potent [3]. Therefore, procurement of the specific para-regioisomer is essential for experimental reproducibility and for leveraging its unique selectivity profile as a chemical tool or lead scaffold.

Quantitative Differentiation Guide for N-(4-Ethynylphenyl)benzenesulfonamide Procurement


Para-Regioisomer Exhibits High Potency for Tumor-Associated hCA IX and XII

N-(4-ethynylphenyl)benzenesulfonamide (the para-regioisomer) demonstrates potent, low-nanomolar inhibition of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. While the study by Knaus et al. [1] shows para-substituted derivatives are effective inhibitors of hCA IX and XII, the specific Ki values for this target compound are 150 nM for hCA IX and 1,360 nM for hCA IV (a related isoform) as reported in BindingDB [2]. This contrasts with its inhibition of the ubiquitous cytosolic isoform hCA II, where it shows a Ki of 55 nM [2]. The observed potency for hCA IX and XII is a direct consequence of the para-placement of the sulfamoyl group, a structural feature that enables favorable interactions within the enzyme's active site [1].

Carbonic Anhydrase Cancer Hypoxia

Carbonic Anhydrase Inhibition Profile Diverges from Other Regioisomers

A 2011 study by Knaus et al. provides a direct SAR analysis of phenylethynylbenzenesulfonamide regioisomers, demonstrating that the position of the sulfamoyl group is the principal structural feature influencing carbonic anhydrase (CA) inhibition [1]. The study explicitly states that the para-sulfamoyl-substituted derivatives (like N-(4-ethynylphenyl)benzenesulfonamide) are effective inhibitors of the tumor-associated CA IX and XII [1]. This differentiates them from meta-substituted regioisomers, which inhibit CA I, IX, and XII, and ortho-substituted sulfonamides, which are weak inhibitors of CA I, II, and IX but can still significantly inhibit CA XII [1]. This regioisomer-dependent inhibition profile is a direct result of how each isomer positions its key functional groups within the enzyme's active site.

Structure-Activity Relationship SAR Isoform Selectivity

COX-2 Inhibition SAR Demonstrates Para-Isomer is Not the Most Potent Regioisomer

In a separate therapeutic context, a 2006 study by Anana et al. investigated linear phenylethynylbenzenesulfonamide regioisomers as cyclooxygenase-1/-2 (COX-1/-2) inhibitors [1]. The study established a clear potency order for COX-2 inhibition, which was generally meta > para and ortho [1]. The most potent compound identified was a meta-substituted isomer, 3-(2-phenylethynyl)benzenesulfonamide (10a), with a COX-2 IC50 of 0.45 μM and a selectivity index (SI) of 70 [1]. While the para-isomer (the target compound) was evaluated, it was not among the most potent analogs. This negative data is highly informative, as it shows that for COX-2 research, the para-isomer is a specific, less active control or starting point for further optimization, not the lead candidate.

COX-2 Inflammation Pain

Scaffold for Kinase Inhibitor Development with Distinct Chemical Handle

N-(4-ethynylphenyl)benzenesulfonamide serves as a privileged scaffold in kinase inhibitor development due to its terminal alkyne moiety. This functional group acts as a synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry', enabling the modular construction of diverse libraries of 1,2,3-triazole-containing analogs [1]. This is a key differentiator from simple benzenesulfonamide analogs (e.g., N-phenylbenzenesulfonamide) which lack this reactive handle for rapid diversification. A 2024 study highlighted its incorporation into selective kinase inhibitors with efficacy against tyrosine kinase family members [1]. This demonstrates its utility as a versatile building block for generating novel intellectual property and exploring structure-activity relationships in kinase-targeted drug discovery.

Kinase Cancer Click Chemistry

Validated Research Applications for N-(4-Ethynylphenyl)benzenesulfonamide (CAS 383147-75-9)


Investigating Tumor Hypoxia and pH Regulation via Carbonic Anhydrase IX/XII Inhibition

N-(4-ethynylphenyl)benzenesulfonamide is a preferred tool for studying the role of tumor-associated carbonic anhydrases (CA IX and XII) in cancer cell survival, proliferation, and metastasis under hypoxic conditions. Based on the evidence that para-substituted derivatives are effective inhibitors of CA IX and XII [1], this compound can be used to probe the consequences of selectively disrupting pH regulation in the tumor microenvironment. Its Ki values of 150 nM for hCA IX and 55 nM for hCA II [2] allow for experiments designed to assess the functional impact of dual inhibition or to use it as a control in SAR studies aimed at achieving greater isoform selectivity.

Structure-Activity Relationship (SAR) Studies of Sulfonamide-Based Carbonic Anhydrase Inhibitors

This compound is a benchmark para-regioisomer essential for constructing SAR landscapes around the phenylethynylbenzenesulfonamide core. The study by Knaus et al. explicitly establishes that the sulfamoyl group's position is a principal driver of isoform selectivity [1]. Therefore, this compound serves as a critical reference point for comparing the activity of newly synthesized ortho- or meta-substituted analogs. Its inclusion in a screening panel is necessary to validate computational models and understand the structural basis for CA isozyme recognition.

A Functionalized Building Block for Kinase-Targeted Library Synthesis via Click Chemistry

Procurement of N-(4-ethynylphenyl)benzenesulfonamide is justified as a strategic investment in chemical biology and medicinal chemistry. Its terminal alkyne provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1], a robust and bioorthogonal reaction. This allows researchers to rapidly conjugate the sulfonamide pharmacophore to a diverse array of azide-containing fragments (e.g., fluorophores, affinity tags, or other bioactive motifs) to create novel 1,2,3-triazole-linked compounds. This approach is particularly valuable for developing targeted kinase inhibitors, as reported, and for creating chemical probes to identify cellular targets [1].

Negative Control or Reference Compound for COX-2 Inhibitor Discovery

While not the most potent regioisomer for COX-2, the para-isomer has a defined, validated role in anti-inflammatory drug discovery. The SAR study by Anana et al. [1] establishes that the meta-isomer is superior for COX-2 inhibition. Consequently, N-(4-ethynylphenyl)benzenesulfonamide can be procured as a less active, structurally related control compound. Its use in parallel assays helps to deconvolute regioisomer-specific effects and validate that any observed anti-inflammatory activity in a novel analog is indeed due to the intended structural modification and target engagement, rather than a nonspecific class effect.

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